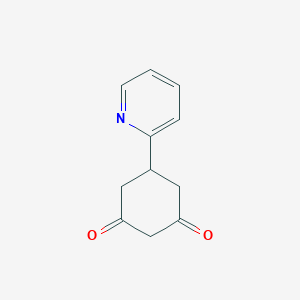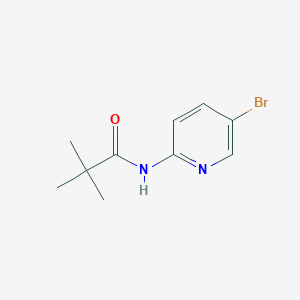
N-(5-Bromopyridin-2-YL)pivalamide
Übersicht
Beschreibung
N-(5-Bromopyridin-2-YL)pivalamide (NBP) is a synthetic compound that has recently been studied for its potential applications in biomedical research. NBP has a wide range of applications in the laboratory, from its use as a reagent in organic synthesis, to its use as a fluorescent probe for imaging and spectroscopy. NBP is also used as a tool for studying the biochemical and physiological effects of drugs and other compounds on cells and tissues. We will also discuss some potential future directions for research involving NBP.
Wissenschaftliche Forschungsanwendungen
Cystic Fibrosis Therapy : N-(5-(2-(5-Chloro-2-methoxyphenylamino)thiazol-4-yl)-4-methylthiazol-2-yl)pivalamide 1 (compound 15Jf) showed potential in correcting defective cellular processing of the cystic fibrosis protein DeltaF508-CFTR, suggesting applications in cystic fibrosis therapy (Yu et al., 2008).
Antibacterial Evaluation : A study investigated the behavior of certain compounds towards active electrophilic compounds, leading to the synthesis of N-[2-(3-hydrazineyl-5-oxo-1,2,4-triazin-6-yl)phenyl]pivalamides with strong nucleophilic behavior. These were evaluated as antibacterial agents against various bacteria (Al-Romaizan, 2019).
Synthesis of 1,7-Naphthyridines : A method involving the reaction of (E)-4-(1-aryl-2-methoxyethenyl)-3-isocyanopyridines, prepared from 3-aminopyridine and lithium (4-lithiopyridin-3-yl)pivalamide, was developed for the synthesis of 2,4,8-trisubstituted 1,7-naphthyridines (Kobayashi et al., 2010).
Electron Transfer Reactions : The compound N-9-acridinyl-pivalamide was studied in the context of electron transfer reactions catalyzed by synthetic iron-sulfur clusters. This research has implications for understanding the efficiencies of these reactions compared to those in native ferredoxins (Tabushi et al., 1988).
Chiral Auxiliary in Diels–Alder Reactions : The pivalamide derivative of 6-aminospiro[4.4]nonan-1-ol showed excellent diastereo- and regiocontrol, as well as endo selectivity, as a chiral auxiliary in BCl3-catalyzed Diels–Alder reactions (Lait et al., 2003).
Identification of Metabolites in Human Liver Microsomes : A study identified the metabolites of KRO-105714, a 1,3-thiazole derivative, in human liver microsomes. This included analyzing monohydroxylated metabolites and C-demethylated metabolites, relevant for understanding the drug's metabolism and therapeutic potential (Song et al., 2014).
Synthesis of Nonclassical Antifolates : Research involving the synthesis of 2,4-diamino-6-[2-(3′,4′-dimethoxyphenyl)ethenyl]pyrido[2,3-d]pyrimidine, which is of interest as a potential inhibitor of dihydrofolate reductase, utilized a key intermediate that served as a pivaloylation agent (Gangjee et al., 1991).
Eigenschaften
IUPAC Name |
N-(5-bromopyridin-2-yl)-2,2-dimethylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrN2O/c1-10(2,3)9(14)13-8-5-4-7(11)6-12-8/h4-6H,1-3H3,(H,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHJMFFKVXROWOC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=NC=C(C=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70572986 | |
| Record name | N-(5-Bromopyridin-2-yl)-2,2-dimethylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70572986 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-Bromopyridin-2-YL)pivalamide | |
CAS RN |
182344-63-4 | |
| Record name | N-(5-Bromopyridin-2-yl)-2,2-dimethylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70572986 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

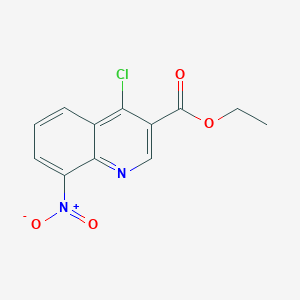
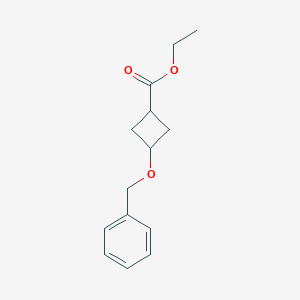
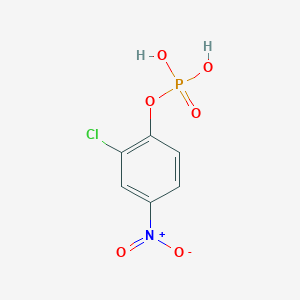
![Pyrrolo[1,2-b]pyridazine-6-carboxylic acid](/img/structure/B179908.png)

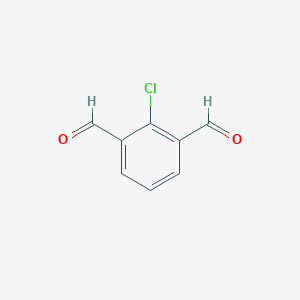
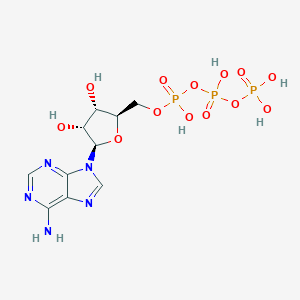
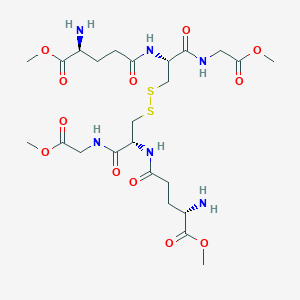
![Ethyl 2-[1-(2-ethoxy-2-oxoethyl)cyclohexyl]acetate](/img/structure/B179916.png)
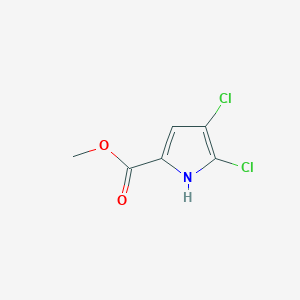
![2,5-Furandione, dihydro-3-[3-(trimethoxysilyl)propyl]-](/img/structure/B179919.png)
![N-[[3-(1,3-benzoxazol-2-yl)phenyl]carbamothioyl]furan-2-carboxamide](/img/structure/B179922.png)

